molecular formula C20H22N6O2 B14962918 azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone

azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone

Cat. No.: B14962918
M. Wt: 378.4 g/mol
InChI Key: IMBQAXMCDVBPOR-UHFFFAOYSA-N
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Description

1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a pyridine ring, an imidazole ring, and an azepane ring

Preparation Methods

The synthesis of 1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and imidazole rings. The final step involves the formation of the azepane ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}AZEPANE can be compared with other similar compounds, such as those containing oxadiazole, pyridine, imidazole, or azepane rings. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:

    Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Imidazole derivatives: Important in medicinal chemistry for their biological activities.

    Azepane derivatives: Studied for their potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

azepan-1-yl-[1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]methanone

InChI

InChI=1S/C20H22N6O2/c27-20(25-9-3-1-2-4-10-25)16-12-26(13-22-16)17-8-7-15(11-21-17)19-23-18(24-28-19)14-5-6-14/h7-8,11-14H,1-6,9-10H2

InChI Key

IMBQAXMCDVBPOR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

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